Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydropyrimidine core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of various substituted products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators by interacting with the NF-kB pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but lacks the benzylpiperidinyl group, which may result in different biological activities.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a triazole moiety instead of the benzylpiperidinyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H30FN3O3 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H30FN3O3/c1-2-33-25(31)23-22(28-26(32)29-24(23)20-8-10-21(27)11-9-20)17-30-14-12-19(13-15-30)16-18-6-4-3-5-7-18/h3-11,19,24H,2,12-17H2,1H3,(H2,28,29,32) |
InChI Key |
HOHJVODZFIUPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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